molecular formula C19H24N6OS B5637673 4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine

4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine

Cat. No. B5637673
M. Wt: 384.5 g/mol
InChI Key: BQNKAZDKXKLVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-component reactions, offering high yields and the potential for diverse functionalization. For instance, Rajkumar et al. (2014) describe a synthesis process using cyclo condensation, which could potentially be adapted for the target compound (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Molecular Structure Analysis

Structural characterization, including IR, ^1H and ^13C NMR, and mass spectral studies, is crucial for confirming the identity of synthesized compounds. The work by Rajkumar et al. (2014) provides an example of such characterization, which is essential for detailed molecular analysis of piperidine derivatives (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Chemical Reactions and Properties

Piperidine derivatives exhibit a range of chemical behaviors, including participation in cyclo condensation reactions and potential for antimicrobial activity. The synthesis methods and chemical reactivity highlighted by Rajkumar et al. (2014) suggest avenues for exploring the chemical reactions and properties of the target compound (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are key to understanding the behavior of chemical compounds. While specific data on the target compound is not available, the methodologies for analyzing physical properties are well-established in the literature and can be applied to new piperidine derivatives.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for bioactivity, are critical for comprehensively understanding a compound's utility. The antibacterial and antifungal activity reported by Rajkumar et al. (2014) for related compounds suggests potential areas of interest for the chemical properties of the target molecule (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring are used for their antimicrobial, anti-inflammatory, antitumor, and other biological activities .

properties

IUPAC Name

1-[4-[4-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-14-20-6-9-25(14)12-17-21-22-19(23(17)2)16-3-7-24(8-4-16)18(26)11-15-5-10-27-13-15/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNKAZDKXKLVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NN=C(N2C)C3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine

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